(5E)-2-mercapto-5-(1-naphthylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one
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Overview
Description
(5E)-2-mercapto-5-(1-naphthylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a complex organic compound that belongs to the class of imidazolones This compound is characterized by its unique structure, which includes a naphthylmethylene group, a phenyl group, and a mercapto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-mercapto-5-(1-naphthylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one typically involves multi-step organic reactions. One common method involves the condensation of 1-naphthaldehyde with 2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(5E)-2-mercapto-5-(1-naphthylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions, particularly at the naphthylmethylene group.
Substitution: The phenyl and naphthyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced forms of the naphthylmethylene group.
Substitution: Halogenated or nitrated derivatives of the phenyl and naphthyl groups.
Scientific Research Applications
(5E)-2-mercapto-5-(1-naphthylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (5E)-2-mercapto-5-(1-naphthylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The naphthylmethylene and phenyl groups may interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
N-(1-Naphthyl)ethylenediamine: Shares the naphthyl group but differs in its overall structure and functional groups.
1-Naphthylmethylamine: Contains the naphthyl group but lacks the imidazolone core.
1-Naphthylacetic acid: Another naphthyl-containing compound with different chemical properties and applications.
Uniqueness
(5E)-2-mercapto-5-(1-naphthylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one is unique due to its combination of a mercapto group, a naphthylmethylene group, and an imidazolone core. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C20H14N2OS |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
(5E)-5-(naphthalen-1-ylmethylidene)-3-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C20H14N2OS/c23-19-18(21-20(24)22(19)16-10-2-1-3-11-16)13-15-9-6-8-14-7-4-5-12-17(14)15/h1-13H,(H,21,24)/b18-13+ |
InChI Key |
VKSZFKLTQVWHBZ-QGOAFFKASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CC4=CC=CC=C43)/NC2=S |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC4=CC=CC=C43)NC2=S |
Origin of Product |
United States |
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